molecular formula C25H24N2O2 B15158670 N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide CAS No. 820246-29-5

N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide

Cat. No.: B15158670
CAS No.: 820246-29-5
M. Wt: 384.5 g/mol
InChI Key: GHUISHRDMZLTCR-UHFFFAOYSA-N
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Description

N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide is an organic compound with a complex structure that includes two benzamide groups attached to a phenylene ring substituted with dimethyl and prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide typically involves multiple steps. One common approach is to start with the appropriate substituted aniline derivative, which undergoes acylation with benzoyl chloride to form the benzamide groups. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the benzamide groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the phenylene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar in structure but with different substituents on the benzamide groups.

    4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol: Shares the dimethyl and prop-2-en-1-yl groups but has a different core structure.

Uniqueness

N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide is unique due to its specific substitution pattern and the presence of two benzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

820246-29-5

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(2-benzamido-4,5-dimethyl-3-prop-2-enylphenyl)benzamide

InChI

InChI=1S/C25H24N2O2/c1-4-11-21-18(3)17(2)16-22(26-24(28)19-12-7-5-8-13-19)23(21)27-25(29)20-14-9-6-10-15-20/h4-10,12-16H,1,11H2,2-3H3,(H,26,28)(H,27,29)

InChI Key

GHUISHRDMZLTCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CC=C)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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